An In-depth Technical Guide to the Physical Properties of 3,5-Dibromo-2,6-dimethylpyridine
An In-depth Technical Guide to the Physical Properties of 3,5-Dibromo-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 3,5-Dibromo-2,6-dimethylpyridine, a halogenated pyridine derivative of interest in various chemical and pharmaceutical research fields. This document compiles available quantitative data, outlines detailed experimental protocols for the determination of these properties, and presents a logical workflow for the characterization of this compound.
Core Physical Properties
3,5-Dibromo-2,6-dimethylpyridine is a solid, pale yellow crystalline compound at room temperature. Its core physical and chemical identifiers are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇Br₂N | [1] |
| Molecular Weight | 264.95 g/mol | [1] |
| CAS Number | 3430-34-0 | [1] |
| Appearance | Pale yellow crystalline solid | [1] |
| Melting Point | 56-57 °C | |
| Boiling Point | 305 °C | |
| Density | 2.236 g/cm³ | |
| Purity | ≥ 96% (Gas Chromatography) | [1] |
| Storage Conditions | Store at 0-8 °C in an inert atmosphere. | [1] |
Solubility Profile
Spectral Data (Predicted)
As of the latest search, experimental ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra for 3,5-Dibromo-2,6-dimethylpyridine are not available in the public domain. The following sections describe the expected spectral characteristics based on the compound's structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 3,5-Dibromo-2,6-dimethylpyridine is expected to be relatively simple. Due to the symmetry of the molecule, the two methyl groups are chemically equivalent and should produce a single signal. The proton on the pyridine ring at the 4-position is unique.
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Expected Chemical Shifts (in CDCl₃):
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A singlet for the methyl protons (CH ₃) is anticipated in the upfield region, likely around δ 2.5-2.7 ppm.
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A singlet for the aromatic proton (CH ) on the pyridine ring is expected further downfield, likely in the range of δ 7.5-8.0 ppm.
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to symmetry, four distinct carbon signals are expected.
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Expected Chemical Shifts (in CDCl₃):
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The methyl carbons (C H₃) would appear at the highest field (lowest ppm value), likely around δ 20-25 ppm.
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The carbon atom at the 4-position of the pyridine ring (C -H) is expected to be in the aromatic region.
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The carbons bonded to the bromine atoms (C -Br) will also be in the aromatic region and their chemical shift will be influenced by the electronegative bromine atoms.
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The carbons bonded to the methyl groups and the nitrogen atom (C -CH₃) will be the most downfield due to the influence of the electronegative nitrogen atom.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will show characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.
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Expected Absorption Bands:
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C-H stretching (aromatic): Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹.
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C-H stretching (aliphatic): The C-H stretching from the methyl groups should be observed in the 2850-3000 cm⁻¹ region.
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C=C and C=N stretching (aromatic ring): The characteristic stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.
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C-Br stretching: The carbon-bromine stretching vibration typically appears in the fingerprint region, below 700 cm⁻¹.
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Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound.
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Expected Molecular Ion Peak: The molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (264.95 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show a cluster of peaks for the molecular ion: M⁺ at m/z ~264, (M+2)⁺ at m/z ~266, and (M+4)⁺ at m/z ~268, with relative intensities of approximately 1:2:1.
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Expected Fragmentation: Common fragmentation pathways would likely involve the loss of a bromine atom or a methyl group.
Experimental Protocols
The following are detailed, generalized methodologies for the determination of the key physical properties discussed.
Melting Point Determination
The melting point is a crucial indicator of purity.
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Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer, and a sample of 3,5-Dibromo-2,6-dimethylpyridine.
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Procedure:
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A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a steady rate of 1-2 °C per minute.
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The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).
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Boiling Point Determination
The boiling point provides information on the volatility of a compound.
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Apparatus: Thiele tube or a micro boiling point apparatus, thermometer, a small test tube, a capillary tube (sealed at one end), heating oil, and a sample of 3,5-Dibromo-2,6-dimethylpyridine.
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Procedure (Micro method):
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A few drops of the liquid sample are placed in a small test tube.
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A capillary tube, with its open end down, is placed inside the test tube.
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The test tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with oil).
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The apparatus is heated gently. As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary tube.
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The heat is removed, and the apparatus is allowed to cool slowly.
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The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
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Solubility Determination
This protocol determines the qualitative solubility of a compound in various solvents.
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Apparatus: A set of small test tubes, spatulas, and a range of solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), hexane).
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Procedure:
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Approximately 10-20 mg of 3,5-Dibromo-2,6-dimethylpyridine is placed into a test tube.
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About 1 mL of the chosen solvent is added to the test tube.
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The mixture is agitated vigorously for about 1 minute.
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The mixture is observed to determine if the solid has dissolved completely.
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If the solid dissolves, it is recorded as "soluble." If it does not dissolve or only partially dissolves, it is recorded as "insoluble" or "sparingly soluble," respectively.
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This process is repeated for each solvent.
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Spectroscopic Analysis Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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A solution of the sample (typically 5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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The NMR tube is placed in the spectrometer.
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The magnetic field is shimmed to achieve homogeneity.
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For ¹H NMR, a single pulse experiment is typically run. For ¹³C NMR, a proton-decoupled experiment is standard.
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The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum.
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Fourier-Transform Infrared (FT-IR) Spectroscopy:
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For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid sample directly on the ATR crystal.
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A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
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The sample is placed in the infrared beam path.
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The infrared spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
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Mass Spectrometry (MS):
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A dilute solution of the sample is prepared in a suitable volatile solvent.
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The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
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The molecules are ionized in the ion source (e.g., by electron impact (EI) or electrospray ionization (ESI)).
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The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
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The detector records the abundance of each ion, generating the mass spectrum.
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Logical Relationships in Physical Property Determination
The following diagram illustrates the logical flow and relationship between the physical properties of 3,5-Dibromo-2,6-dimethylpyridine and the experimental techniques used for their determination.
